![molecular formula C15H9N3O2 B12562340 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid CAS No. 191172-60-8](/img/structure/B12562340.png)
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and DNA-intercalating properties . The structure of this compound consists of an indole fused with a quinoxaline ring system, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst. For example, the reaction can be carried out in glacial acetic acid or hydrochloric acid under reflux conditions . Microwave irradiation has also been employed to shorten the reaction time and improve yields .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon can be used for reduction reactions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-3-one derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The primary mechanism of action of 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the processes essential for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibition of enzymes involved in DNA metabolism, such as topoisomerases .
類似化合物との比較
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure and known for its anticancer properties.
NCA0424: A synthetic derivative with high DNA-binding affinity and multidrug resistance modulating activity.
B-220: Another synthetic derivative with significant DNA intercalating properties.
Uniqueness
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid stands out due to its specific carboxylic acid functional group, which can be further modified to enhance its biological activity and selectivity. This functional group also allows for the formation of various derivatives with potentially improved pharmacological properties .
特性
CAS番号 |
191172-60-8 |
|---|---|
分子式 |
C15H9N3O2 |
分子量 |
263.25 g/mol |
IUPAC名 |
6H-indolo[3,2-b]quinoxaline-4-carboxylic acid |
InChI |
InChI=1S/C15H9N3O2/c19-15(20)9-5-3-7-11-12(9)18-14-13(16-11)8-4-1-2-6-10(8)17-14/h1-7H,(H,17,18)(H,19,20) |
InChIキー |
ILVXMERXJKVSSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC(=C4N=C3N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
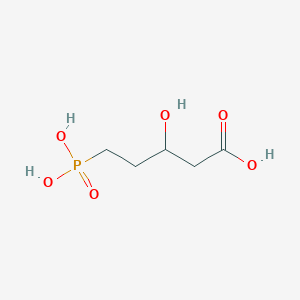
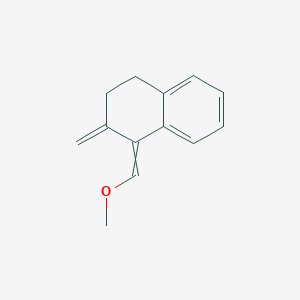
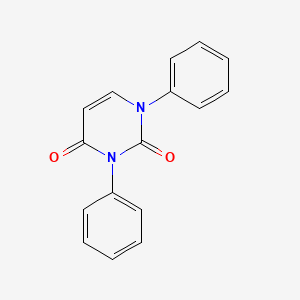
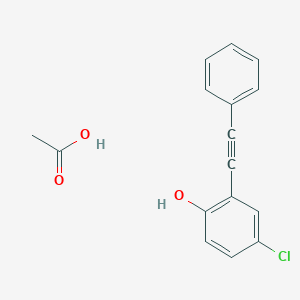

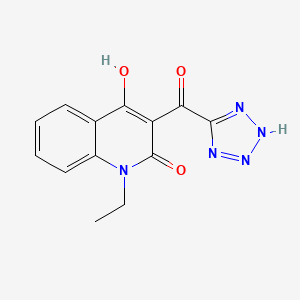
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)

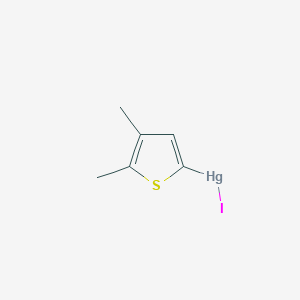
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
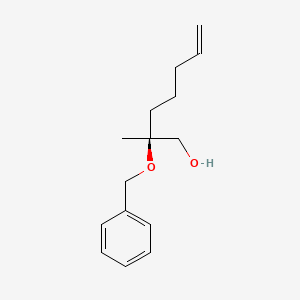
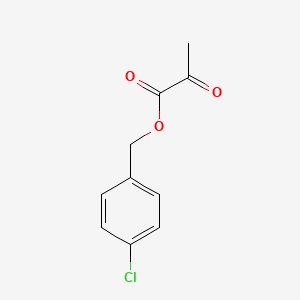
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
